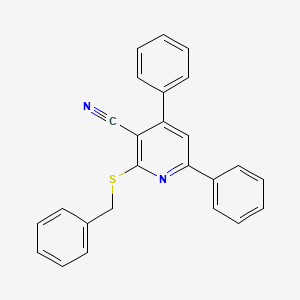
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl and phenylmethylthio groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by thiolation and subsequent cyclization to form the desired pyridine ring structure. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
類似化合物との比較
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar pyridine core but lacks the phenylmethylthio group.
4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-yl-pyridine-3-carbonitrile: Contains different substituents on the pyridine ring, leading to distinct chemical properties.
Uniqueness: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is unique due to the presence of the phenylmethylthio group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.
特性
分子式 |
C25H18N2S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-benzylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2S/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2 |
InChIキー |
QZGIEXCZELGBCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


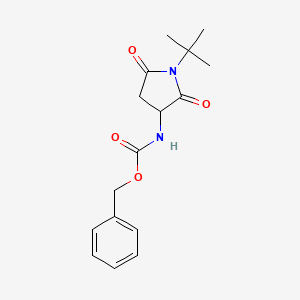

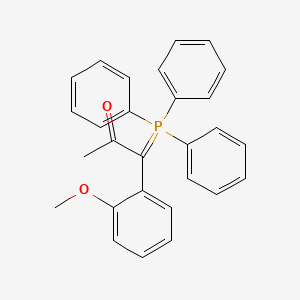
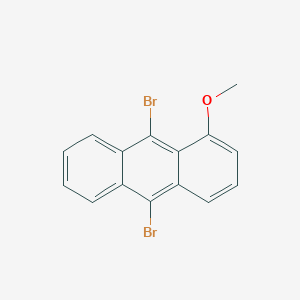
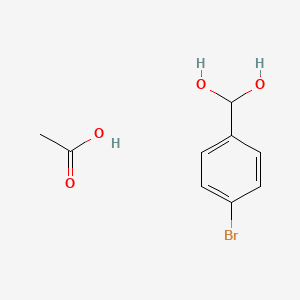
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)

![3-[(3S)-3,7-dimethyloctyl]thiophene](/img/structure/B14255215.png)
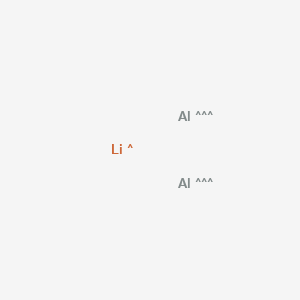
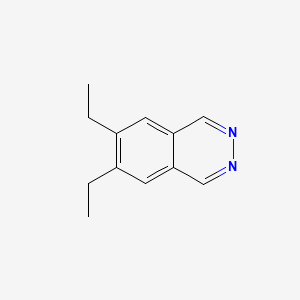
![[2-Bromo-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14255234.png)

![N-[2-(Cyclopent-1-en-1-yl)-6-methylphenyl]acetamide](/img/structure/B14255241.png)
